molecular formula C8H13N3O2 B3173674 Methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate CAS No. 949033-40-3

Methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate

Cat. No.: B3173674
CAS No.: 949033-40-3
M. Wt: 183.21
InChI Key: WSEFYONBBIOSIC-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse pharmacological effects and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate typically involves the cyclocondensation of hydrazine with a carbonyl system. One common method is the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with methyl 2-amino-3-oxopropanoate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as ammonium acetate .

Industrial Production Methods

Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pH control.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens and sulfonyl chlorides.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazoles.

Scientific Research Applications

Methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This interaction can lead to the inhibition of microbial growth or the suppression of disease-causing pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl 2-amino-3-(1-methylpyrazol-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-11-5-6(4-10-11)3-7(9)8(12)13-2/h4-5,7H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEFYONBBIOSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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